Acetamide, N-[3,5-bis(trifluoromethyl)phenyl]-2-cyano-
Description
Acetamide, N-[3,5-bis(trifluoromethyl)phenyl]-2-cyano-: is a chemical compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, along with an acetamide and a cyano group
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-cyanoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F6N2O/c12-10(13,14)6-3-7(11(15,16)17)5-8(4-6)19-9(20)1-2-18/h3-5H,1H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBUPIBQZGSJJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=O)CC#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384408 | |
| Record name | Acetamide, N-[3,5-bis(trifluoromethyl)phenyl]-2-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63035-03-0 | |
| Record name | Acetamide, N-[3,5-bis(trifluoromethyl)phenyl]-2-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[3,5-bis(trifluoromethyl)phenyl]-2-cyano- typically involves the reaction of 3,5-bis(trifluoromethyl)benzamide with N,N-dimethyl formamide dimethyl acetal to yield an imine intermediate. This intermediate is then hydrolyzed using potassium carbonate (K₂CO₃) in the presence of hydrogen peroxide (H₂O₂) to obtain the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, although these reactions are less common due to the electron-withdrawing nature of the trifluoromethyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, the compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl groups can improve the metabolic stability and membrane permeability of drug candidates, making it a valuable component in the development of new therapeutics .
Industry: The compound finds applications in the production of advanced materials, including polymers and coatings, where the trifluoromethyl groups impart desirable properties such as hydrophobicity and chemical resistance .
Mechanism of Action
The mechanism of action of Acetamide, N-[3,5-bis(trifluoromethyl)phenyl]-2-cyano- is primarily influenced by its trifluoromethyl groups. These groups are known to enhance the lipophilicity and metabolic stability of molecules, allowing for better interaction with biological targets. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
- 3,5-Bis(trifluoromethyl)benzamide
- N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamide
- 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
Comparison: Acetamide, N-[3,5-bis(trifluoromethyl)phenyl]-2-cyano- is unique due to the presence of both the cyano and acetamide groups, which provide additional sites for chemical modification and interaction with biological targets. The trifluoromethyl groups enhance the compound’s stability and bioactivity, making it more versatile compared to similar compounds that may lack these functional groups .
Biological Activity
Acetamide, N-[3,5-bis(trifluoromethyl)phenyl]-2-cyano- (commonly referred to as the compound) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
The biological activity of Acetamide, N-[3,5-bis(trifluoromethyl)phenyl]-2-cyano- is primarily influenced by its chemical structure. The trifluoromethyl groups increase the compound's interaction with biological targets such as enzymes and receptors through:
- Hydrogen bonding
- Hydrophobic interactions
- Van der Waals forces
These interactions enable the compound to modulate various biological pathways, contributing to its potential therapeutic effects.
1. Cholinesterase Inhibition
A significant area of research has focused on the compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. In a study evaluating various analogues, including those based on Acetamide, N-[3,5-bis(trifluoromethyl)phenyl]-2-cyano-, it was found that:
- The most promising derivatives exhibited IC50 values ranging from 18.2 to 196.6 μmol/L against AChE and from 9.2 to 196.2 μmol/L against BuChE.
- Selectivity against AChE or BuChE could be modulated based on the substitution pattern of the compounds .
2. Anticancer Potential
Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various human cancer cell lines. The presence of the trifluoromethyl group enhances interactions with lipid membranes and proteins, potentially increasing bioavailability and efficacy as anticancer agents.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Activity | IC50 (μmol/L) |
|---|---|---|---|
| Acetamide, N-[3,5-bis(trifluoromethyl)phenyl]-2-cyano- | Structure | AChE/BuChE inhibition | 18.2 - 196.6 (AChE), 9.2 - 196.2 (BuChE) |
| N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamide | Similar | Moderate AChE inhibition | Not specified |
| 3,5-Bis(trifluoromethyl)benzamide | Similar | Antibacterial potential | Not specified |
This table illustrates how Acetamide, N-[3,5-bis(trifluoromethyl)phenyl]-2-cyano- compares to other structurally similar compounds in terms of biological activity.
Case Study: Cholinesterase Inhibition
In a controlled study involving various synthesized analogues of cholinesterase inhibitors, Acetamide derivatives showed enhanced inhibition compared to standard drugs like rivastigmine. The best-performing analogue demonstrated improved selectivity and potency against both AChE and BuChE .
Case Study: Anticancer Activity
Derivatives of Acetamide were tested against several human cancer cell lines, revealing significant antiproliferative effects. The results indicated that modifications to the acetamide structure could lead to enhanced efficacy as potential anticancer agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
